N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Lipophilicity Membrane permeability Drug design

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (molecular formula C21H30N2O3, molecular weight 358.47 g/mol) is a synthetic derivative belonging to the 4‑hydroxy‑1‑methyl‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide scaffold. This chemotype forms the basis for clinically evaluated immunomodulators and anti‑proliferative agents.

Molecular Formula C21H30N2O3
Molecular Weight 358.5 g/mol
Cat. No. B11988563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Molecular FormulaC21H30N2O3
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O
InChIInChI=1S/C21H30N2O3/c1-3-4-5-6-7-8-9-12-15-22-20(25)18-19(24)16-13-10-11-14-17(16)23(2)21(18)26/h10-11,13-14,24H,3-9,12,15H2,1-2H3,(H,22,25)
InChIKeyXEZWPKAEJOTKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: A Long-Chain Quinoline-3-carboxamide Procurement Primer


N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (molecular formula C21H30N2O3, molecular weight 358.47 g/mol) is a synthetic derivative belonging to the 4‑hydroxy‑1‑methyl‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide scaffold [1]. This chemotype forms the basis for clinically evaluated immunomodulators and anti‑proliferative agents. The N‑decyl substitution introduces a 10‑carbon linear alkyl amide side chain, differentiating the compound from earlier clinical candidates such as Roquinimex and Laquinimod that bear aromatic or shorter alkyl substituents [2].

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Why N‑Alkyl Chain Length Prevents Generic Interchange


Quinoline‑3‑carboxamides exhibit profound structure‑activity divergence driven by the N‑amide substituent. Roquinimex (N‑methylanilide) displays immunomodulatory activity, while Tasquinimod (4‑trifluoromethoxy‑N‑methylanilide) shifts selectivity toward anti‑angiogenic effects [1]. The N‑decyl chain of the target compound imparts an approximately 10‑fold increase in computed lipophilicity (XLogP3 ≈ 4.4) compared to the N‑nonyl analog (XLogP3 ≈ 3.9) [2], which can markedly alter membrane partitioning, target engagement, and metabolic clearance. Substituting a shorter‑chain analog on the basis of scaffold identity alone therefore carries a high risk of divergent potency, selectivity, or pharmacokinetic behavior.

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide Quantifiable Differentiation Evidence


Computed Lipophilicity (XLogP3) Advantage Over Shorter N‑Alkyl Analogs

The N‑decyl compound exhibits a computed XLogP3‑AA value of 4.4, compared with 3.9 for the N‑nonyl analog (C9 chain) and an estimated ~3.0–3.5 for the N‑methyl or N‑ethyl prototypes [1]. This 0.5–1.4 logP unit increase translates to a theoretical 3‑ to 25‑fold higher octanol–water partition coefficient, which is a predictor of enhanced passive membrane permeability and blood–brain barrier penetration for CNS‑targeted applications.

Lipophilicity Membrane permeability Drug design

Minimal Purity Benchmark of ≥95% for Reproducible Procurement

Vendor technical data confirm a minimum purity specification of 95% for the N‑decyl compound , which is comparable to or exceeds the typical supply grade (90‑95%) for custom‑synthesized quinoline‑3‑carboxamide analogs. This specification ensures that batch‑to‑batch biological variability attributable to impurities is minimized.

Purity Quality control Procurement specification

Scaffold‑Level Anti‑Proliferative Potency Provides a Performance Floor for the N‑Decyl Derivative

The Banu et al. 2017 study evaluated 12 hybrids of the 4‑hydroxy‑1‑methyl‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide scaffold against PANC‑1, HeLa, and MDA‑MB‑231 cell lines. The most active compounds showed GI50 values between 0.15 and 1.4 µM, with the scaffold exhibiting tubulin‑binding activity in silico [1]. Although the N‑decyl compound was not directly tested, the class‑level data establish a potency baseline that more polar, shorter‑chain analogs have achieved, and the increased lipophilicity of the decyl variant is expected to enhance cellular permeation and potentially improve upon these values.

Anti‑proliferative Cancer cell lines Tubulin inhibition

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide: Optimal Research and Industrial Application Scenarios


CNS‑Penetrant Anti‑Proliferative Lead Identification

The elevated computed lipophilicity (XLogP3 = 4.4) relative to shorter‑chain quinoline‑3‑carboxamides [1] positions the N‑decyl compound as a preferential starting point for CNS‑oriented cancer screening programs. Teams searching for glioblastoma or brain‑metastasis‑targeted agents can use this derivative to exploit the correlation between logP 3–5 and blood–brain barrier penetration, while leveraging the scaffold's known anti‑proliferative GI50 values (0.15–1.4 µM class range [2]) to guide hit expansion.

Structure‑Activity Relationship (SAR) Studies on Alkyl‑Chain Dependence

The 10‑carbon decyl chain fills a critical gap in existing SAR explorations that have focused on methyl, ethyl, or phenyl substituents [2]. Procurement of this compound enables side‑by‑side comparison with N‑nonyl (C9) and N‑dodecyl (C12) analogs to map the relationship between alkyl chain length and cellular potency, solubility, and target selectivity, thereby supporting rational lead optimization.

Lipophilicity‑Driven Drug‑Repurposing Libraries

For screening facilities constructing focused libraries for drug repurposing, the N‑decyl derivative offers a unique lipophilic profile (XLogP3 4.4 [1]) distinct from clinical‑stage quinoline‑3‑carboxamides such as Roquinimex and Laquinimod. Including this compound in a screening deck increases the odds of identifying hits that require high membrane permeability for intracellular or CNS targets, while the documented ≥95% purity ensures assay‑ready quality.

Quote Request

Request a Quote for N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.